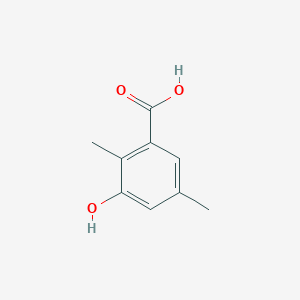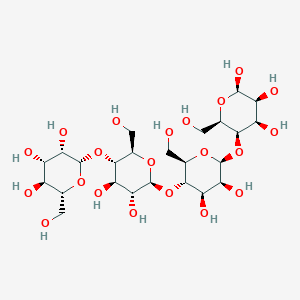
Mannan
Vue d'ensemble
Description
Mannan is a polysaccharide found in a variety of plants, fungi, and bacteria. It has been studied for its potential health benefits, particularly in the areas of diabetes, obesity, and cancer. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound research.
Applications De Recherche Scientifique
Systèmes de nanovecteurs de médicaments
La biocompatibilité et la biodégradabilité du mannan en font un excellent candidat pour les systèmes d'administration de médicaments. Les chercheurs ont exploré le this compound comme matériau bioactif pour les systèmes de nanovecteurs, qui peuvent être utilisés pour transporter les médicaments vers des parties spécifiques du corps . La capacité de formation de films et la faible perméabilité à l'oxygène des films à base de this compound sont particulièrement bénéfiques pour créer des barrières protectrices pour les médicaments, assurant ainsi la stabilité et la libération contrôlée .
Mannanases microbiennes en biotechnologie
Les mannanases sont des enzymes qui décomposent le this compound et ont un potentiel important dans diverses applications biotechnologiques. Elles sont utilisées dans l'hydrolyse de la biomasse lignocellulosique, ce qui est crucial pour la production de biocarburants et le bioblanchiment dans l'industrie papetière . La dégradation enzymatique du this compound par les mannanases provenant de micro-organismes est un domaine de recherche essentiel pour la production d'énergie et de matériaux durables .
Applications dans l'industrie alimentaire
Dans l'industrie alimentaire, le this compound est étudié pour ses propriétés épaississantes et stabilisantes. Il peut être utilisé comme additif alimentaire pour améliorer la texture et la consistance. De plus, le potentiel du this compound comme fibre alimentaire et ses effets prébiotiques sont intéressants pour promouvoir la santé intestinale et améliorer la valeur nutritionnelle des produits alimentaires .
Industrie pharmaceutique
Les propriétés antioxydantes du this compound sont étudiées pour leur potentiel dans l'industrie pharmaceutique. Le this compound de faible poids moléculaire a montré une activité antioxydante plus élevée et pourrait être utilisé comme complément ou ingrédient dans les formulations pharmaceutiques . Cette application est particulièrement prometteuse pour le développement de nouveaux traitements et de produits favorisant la santé .
Applications agricoles
En agriculture, les produits à base de this compound peuvent être utilisés comme amendements du sol et promoteurs de la croissance des plantes. La capacité de rétention d'eau du this compound peut améliorer la qualité du sol et favoriser la croissance des plantes. Des recherches sont également menées sur l'utilisation du this compound comme biopesticide, offrant une alternative naturelle aux pesticides chimiques .
Industrie cosmétique
L'industrie cosmétique bénéficie des propriétés de rétention d'humidité et de formation de films du this compound. Le this compound peut être incorporé dans les produits de soin de la peau pour fournir une hydratation et créer une barrière protectrice sur la peau. Son origine naturelle et sa non-toxicité en font un ingrédient souhaitable pour les formulations écologiques et adaptées aux peaux sensibles .
Mécanisme D'action
Target of Action
Mannan, a major constituent of the hemicellulose fraction in softwoods , interacts with various targets. Its primary targets include mannose-binding lectins/proteins (MBL/MBP) and This compound receptors . These targets are found on cell surfaces, making them suitable for the targeted delivery of bioactive drugs .
Mode of Action
This compound’s mode of action involves its interaction with its targets, leading to various biochemical changes. This compound-degrading enzymes, including β-mannanases, β-mannosidases, β-glucosidases, α-galactosidases, and acetyl this compound esterases , play a crucial role in this process . These enzymes hydrolyze the this compound backbone, releasing short-chain mannooligosaccharides .
Biochemical Pathways
The enzymatic hydrolysis of this compound involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases . Mannans are heteropolymeric, and their hydrolysis also requires the action of β-glucosidases and side-chain cleaving α-galactosidases and acetyl this compound esterases . This process leads to the breakdown of the this compound backbone into oligosaccharides or fermentable sugars .
Pharmacokinetics
It is known that this compound and its derivatives can be used for targeted drug delivery, suggesting that they have suitable adme properties for this application .
Result of Action
The enzymatic hydrolysis of this compound results in the release of short-chain mannooligosaccharides . These mannooligosaccharides have various applications in industries such as pulp and paper, pharmaceutical, food, feed, oil, and textile .
Action Environment
The action of this compound and its degrading enzymes can occur in a wide range of pH and temperature . This suggests that environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound and its associated enzymes .
Propriétés
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18+,19-,20-,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWUZLMQUOBSB-GFVSVBBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | D-Mannan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Mannan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
9036-88-8 | |
| Record name | Mannan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
- Linear β-1,4-mannan: A simple chain of mannose units linked together. [, ]
- Branched mannan: The backbone consists of α-1,6-linked mannose units with various side chains, often containing α-1,2, α-1,3, and β-1,2 linkages. [, ]
- Heteromannans: These include galactomannans and glucomannans, where the this compound backbone is substituted with galactose or glucose residues, respectively. [, , , , ]
- Feed industry: β-Mannanase supplementation in animal feed can improve nutrient utilization by breaking down anti-nutritive mannans present in plant-based feed ingredients. [, ]
- Food industry: β-Mannanase can be used for the clarification of fruit juices [], improving texture and reducing viscosity in various food products. []
- Pulp and paper industry: β-Mannanase can aid in the biobleaching of pulp, reducing the need for harsh chemicals. []
ANone: While the provided research focuses on experimental characterization and applications of this compound and related enzymes, computational approaches can further enhance our understanding. For example:
- Acid hydrolysis followed by sugar analysis: This involves breaking down this compound into its constituent sugars, followed by quantification using techniques like HPLC. [, ]
- Enzymatic hydrolysis: Specific enzymes like β-mannanase are used to digest this compound, and the released sugars are measured. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)


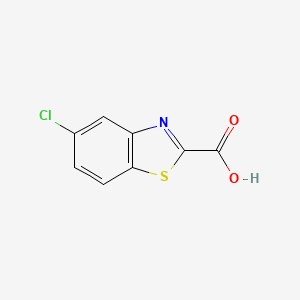



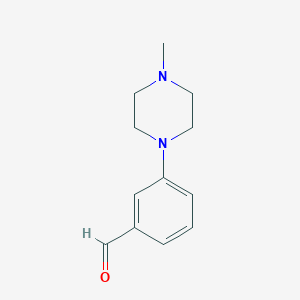

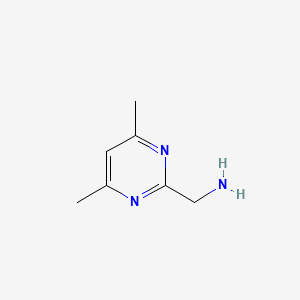


![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)
